Cas no 2680867-61-0 (2-Methyl-1-(trifluoroacetyl)piperidin-4-one)

2-Methyl-1-(trifluoroacetyl)piperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1-(trifluoroacetyl)piperidin-4-one
- EN300-6982211
- 2680867-61-0
- 2-Methyl-1-(trifluoroacetyl)piperidin-4-one
-
- Inchi: 1S/C8H10F3NO2/c1-5-4-6(13)2-3-12(5)7(14)8(9,10)11/h5H,2-4H2,1H3
- InChI Key: PZFBDIHABPWEMD-UHFFFAOYSA-N
- SMILES: FC(C(N1CCC(CC1C)=O)=O)(F)F
Computed Properties
- Exact Mass: 209.06636305g/mol
- Monoisotopic Mass: 209.06636305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 37.4Ų
2-Methyl-1-(trifluoroacetyl)piperidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6982211-0.05g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 0.05g |
$455.0 | 2025-03-12 | |
Enamine | EN300-6982211-0.5g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 0.5g |
$520.0 | 2025-03-12 | |
Enamine | EN300-6982211-2.5g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-12 | |
Enamine | EN300-6982211-10.0g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-12 | |
Enamine | EN300-6982211-0.1g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 0.1g |
$476.0 | 2025-03-12 | |
Enamine | EN300-6982211-1.0g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 1.0g |
$541.0 | 2025-03-12 | |
Enamine | EN300-6982211-5.0g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-12 | |
Enamine | EN300-6982211-0.25g |
2-methyl-1-(trifluoroacetyl)piperidin-4-one |
2680867-61-0 | 95.0% | 0.25g |
$498.0 | 2025-03-12 |
2-Methyl-1-(trifluoroacetyl)piperidin-4-one Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on 2-Methyl-1-(trifluoroacetyl)piperidin-4-one
2-Methyl-1-(trifluoroacetyl)piperidin-4-one: A Comprehensive Overview
The compound with CAS No. 2680867-61-0, known as 2-Methyl-1-(trifluoroacetyl)piperidin-4-one, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule belongs to the class of piperidinones, which are six-membered ring compounds with a ketone group. The presence of a trifluoroacetyl group and a methyl substituent introduces distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Recent studies have highlighted the importance of piperidinone derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The trifluoroacetyl group in this compound is known to enhance lipophilicity and improve the drug-like properties of the molecule, making it an attractive candidate for medicinal chemistry research. Additionally, the methyl substituent at the 2-position contributes to the compound's stability and solubility, further enhancing its suitability for biological assays.
The synthesis of 2-Methyl-1-(trifluoroacetyl)piperidin-4-one typically involves multi-step organic reactions, including nucleophilic acyl substitutions and cyclizations. Researchers have optimized these processes to achieve high yields and purity, ensuring that the compound is readily available for further studies. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining product quality, aligning with the growing trend toward greener and more efficient synthetic methodologies.
In terms of pharmacological activity, this compound has shown promising results in preclinical models. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress, suggesting potential applications in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Furthermore, its selectivity for certain enzyme targets has been explored, providing insights into its mechanism of action and therapeutic potential.
The structural versatility of 2-Methyl-1-(trifluoroacetyl)piperidin-4-one also makes it a valuable building block for constructing more complex molecules. By incorporating additional functional groups or modifying existing ones, researchers can tailor the compound's properties to suit specific biological or chemical requirements. This adaptability underscores its importance as a versatile scaffold in drug design.
From an industrial perspective, the demand for high-quality piperidinone derivatives continues to grow, driven by advancements in pharmaceutical research and biotechnology. The ability to synthesize 2-Methyl-1-(trifluoroacetyl)piperidin-4-one on a large scale while maintaining strict quality control standards ensures its availability for both academic and commercial applications.
In conclusion, 2-Methyl-1-(trifluoroacetyl)piperidin-4-one stands out as a significant compound in contemporary chemical research due to its unique structure, versatile properties, and promising pharmacological profile. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing therapeutic development.
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